SPA70

描述

SPA70 是一种强效且选择性的人孕烷X受体 (hPXR) 拮抗剂。该受体在调节药物代谢酶和转运蛋白的表达中起着至关重要的作用。 通过抑制 hPXR,this compound 调节细胞对各种化合物的反应,包括药物和环境毒素 .

科学研究应用

SPA70 的应用扩展到多个科学领域:

化学: 研究人员研究 this compound 以了解其与药物代谢酶和受体的相互作用。它作为研究药物代谢途径的宝贵工具。

生物学: this compound 对细胞反应、基因表达和药物转运蛋白的影响使其在生物学研究中具有相关性。它有助于阐明 hPXR 在健康和疾病中的作用。

医学: 虽然 this compound 未直接用作治疗剂,但它通过揭示与 hPXR 的潜在相互作用来为药物开发提供信息。它有助于预测药物相互作用并优化药物安全性概况。

工业: 制药公司在药物发现和临床前评估期间会考虑 this compound。它对药物代谢的影响会影响药物疗效和安全性。

准备方法

SPA70 的合成路线涉及化学合成。虽然具体的细节尚未广泛公布,但它通常是通过有机反应制备的。研究人员已开发出有效的方法在实验室中合成 this compound。工业生产方法可能有所不同,但它们可能遵循类似的原则,优化产量和纯度。

化学反应分析

SPA70 会经历各种化学反应,包括氧化、还原和取代。这些反应中使用的常见试剂和条件没有明确记录。研究人员已探索其在药物代谢和药物相互作用方面的反应性。这些反应形成的主要产物取决于具体的反应途径和所涉及的官能团。

作用机制

SPA70 通过拮抗 hPXR 来发挥作用。当 hPXR 被激活时,它会调节参与药物代谢的细胞色素 P450 酶和转运蛋白的表达。通过抑制 hPXR,this compound 会改变细胞对异生物质的反应,可能影响药物疗效和毒性。this compound 所影响的分子靶点和途径仍然是研究的活跃领域。

相似化合物的比较

虽然 SPA70 由于其对 hPXR 的选择性而独一无二,但其他化合物也会与该受体相互作用。值得注意的例子包括利福平(hPXR 的诱导剂)和酮康唑(抑制剂)。与 this compound 不同,这些化合物对药物代谢具有更广泛的影响,并且可能影响多个受体。

属性

IUPAC Name |

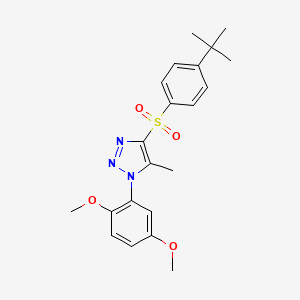

4-(4-tert-butylphenyl)sulfonyl-1-(2,5-dimethoxyphenyl)-5-methyltriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4S/c1-14-20(29(25,26)17-10-7-15(8-11-17)21(2,3)4)22-23-24(14)18-13-16(27-5)9-12-19(18)28-6/h7-13H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIOPHIFJQXHPAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=C(C=CC(=C2)OC)OC)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is SPA70 and what is its mechanism of action?

A1: this compound, chemically known as 4-[(4-tert-butylphenyl)sulfonyl]-1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole, is a potent and selective antagonist of the human pregnane X receptor (PXR) [, ]. PXR is a nuclear receptor involved in regulating drug metabolism and detoxification processes in the liver. This compound binds to the ligand-binding domain of PXR, preventing the recruitment of coactivators and subsequent activation of target gene expression []. This antagonistic activity makes this compound a valuable tool for studying PXR function and its role in drug metabolism.

Q2: How does this compound affect paclitaxel resistance in non-small cell lung cancer (NSCLC)?

A2: Research suggests that this compound might help reverse paclitaxel resistance in NSCLC when used in combination with paclitaxel []. The combination was found to synergistically inhibit cancer cell growth, migration, and invasion in both paclitaxel-sensitive and paclitaxel-resistant cell lines. Mechanistically, this compound and paclitaxel co-treatment disrupts the interaction between PXR and the ABCB1 gene promoter, leading to reduced expression of P-glycoprotein (P-gp), a drug efflux pump often implicated in drug resistance []. Additionally, the combination enhances the interaction between PXR and the Tip60 protein, impacting α-tubulin acetylation and ultimately leading to cell cycle arrest and cell death [].

Q3: Can this compound be modified to create agonists or other types of PXR modulators?

A3: Interestingly, attempts to modify the structure of this compound to create agonists or other types of modulators have yielded diverse results []. Slight structural alterations to the this compound scaffold led to the development of analogs exhibiting various activities, including agonistic, dual inverse agonistic/antagonistic, and partial agonistic/antagonistic activities []. This suggests a complex structure-activity relationship for this compound and its interaction with PXR.

Q4: Has this compound been used to develop other therapeutic strategies?

A4: Research on this compound has also led to the development of SJPYT-195, a molecule designed to induce PXR degradation []. While initially intended as a PROTAC (proteolysis targeting chimera) for PXR, SJPYT-195 was found to act as a molecular glue degrader of GSPT1, a translation termination factor []. Intriguingly, GSPT1 degradation indirectly led to a reduction in PXR protein levels []. This finding highlights the potential of using this compound as a starting point for developing degraders of other therapeutic targets.

Q5: Are there limitations to using this compound as a research tool?

A5: One important consideration when using this compound is its species specificity. While this compound is a potent antagonist of human PXR, it does not activate mouse PXR []. This highlights the importance of using appropriate model systems when studying PXR function and underscores the complexities of interspecies differences in drug metabolism.

Q6: Are there any available resources for researchers interested in using this compound?

A6: Researchers interested in studying this compound and its effects on PXR can utilize several resources. Commercially available this compound can be purchased from chemical suppliers. Additionally, several reporter cell lines have been developed to study the activity of PXR and other nuclear receptors, including FXR, LXRs, CAR, and RORγ []. These cell lines can be used to assess the selectivity and potency of this compound and its analogs in a controlled laboratory setting [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-(4-Morpholinophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline](/img/structure/B2554064.png)

![1-(2-chlorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2554067.png)

![N-cyclopropyl-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2554068.png)

![6-ethyl-5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-4-amine](/img/structure/B2554070.png)

![7-(3,4-dimethylphenyl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2554071.png)

![4-[(1E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl]-2-methoxyphenyl phenyl carbonate](/img/structure/B2554072.png)

![7,7-Difluoro-2-azaspiro[4.4]nonane](/img/structure/B2554073.png)

![N-(tert-butyl)-2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B2554078.png)

![2-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2554082.png)

![7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(3,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2554083.png)

![N-(butan-2-yl)-N'-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2554085.png)

![6-Fluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2554086.png)